REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Mg]Cl)CCC.O1CCCC1.[Cl:19][CH2:20][C:21]([OH:23])=O.C(OC)(=O)[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1.Cl>O1CCCC1>[CH2:20]([Cl:19])[C:21]([C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)=[O:23] |f:1.2|
|
Name
|
|
Quantity
|
0.6605 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
n-butylmagnesium chloride tetrahydrofuran
|
Quantity
|
6.67 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Mg]Cl.O1CCCC1
|
Name
|
|
Quantity
|
284 mg
|
Type
|
reactant
|
Smiles
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ClCC(=O)O
|
Name
|
|
Quantity
|
136 mg
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)(=O)OC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred a room temperature for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
after which it was cooled to 0° C
|
Type
|
STIRRING
|
Details
|
This mixture was stirred at 0° C. for 30 minutes and, while the temperature
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
to rise to room temperature
|
Type
|
STIRRING
|
Details
|
further stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (30 mL×2)
|
Type
|
WASH
|
Details
|
The extract was washed with saturated aqueous NaHCO3 solution (30 mL×1) and water (30 mL×1) in that order
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to provide a light-yellow oil
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(=O)C1=CC=CC=C1)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 73.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |